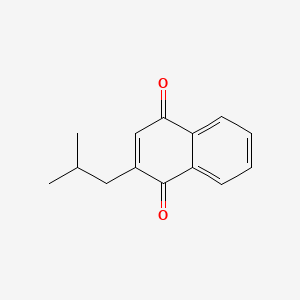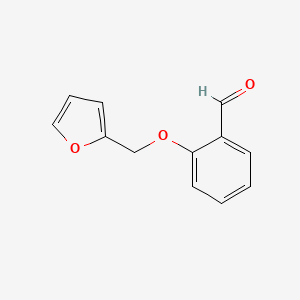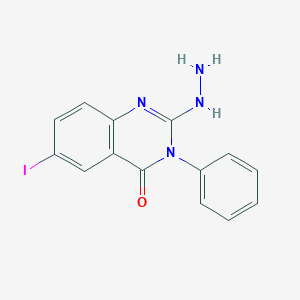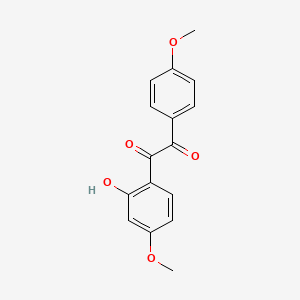
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspiro structure with a bromophenyl and diamino substitution, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the spiro linkage through cyclization reactions, followed by the introduction of the bromophenyl and diamino groups using specific reagents and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro linkage and its effects on molecular behavior.
Biology
Biologically, the compound may be investigated for its potential interactions with biological molecules. Studies may focus on its binding affinity to proteins or its role in biochemical pathways.
Medicine
In medicine, 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride may be explored for its therapeutic potential. Research may include its efficacy as a drug candidate for treating specific diseases or conditions.
Industry
Industrially, the compound may find applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro compounds with different substitutions, such as:
- 1,3,5-Triazaspiro(5.5)undeca-2,4-diene derivatives with different halogen substitutions.
- Spiro compounds with varying amino group positions.
Uniqueness
What sets 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride apart is its specific combination of bromophenyl and diamino groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Propiedades
| 73940-96-2 | |
Fórmula molecular |
C15H21BrClN5 |
Peso molecular |
386.72 g/mol |
Nombre IUPAC |
5-(2-bromophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H20BrN5.ClH/c1-10-6-8-15(9-7-10)20-13(17)19-14(18)21(15)12-5-3-2-4-11(12)16;/h2-5,10H,6-9H2,1H3,(H4,17,18,19,20);1H |
Clave InChI |
HVZQNWQZEMNYJV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CC1)N=C(N=C(N2C3=CC=CC=C3Br)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







